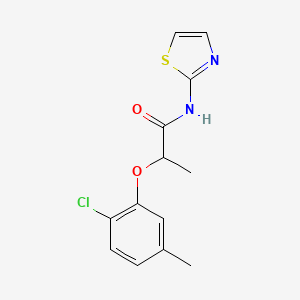![molecular formula C17H13ClN2O4S B4629927 methyl [3-(4-chlorophenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629927.png)
methyl [3-(4-chlorophenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves the cyclization of specific precursors using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor. This method yields compounds characterized by their distinct molecular structures, confirmed through spectroscopic methods such as IR, 1H and 13C NMR spectroscopy (Szczepański, Tuszewska, & Trotsko, 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques like single crystal X-ray diffraction. This analysis provides insights into the stereochemistry and the orientation of functional groups, which are crucial for understanding the compound's reactivity and interactions (Sharma et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, exhibiting properties characteristic of thiazolidinone derivatives. For instance, reactions with nitrile oxides produce compounds with potential applications due to their unique chemical structures (Kandeel & Youssef, 2001).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Characterization
Research has focused on the synthesis and characterization of this compound and its derivatives, highlighting its potential in the development of novel antimicrobial agents. A study detailed the synthesis of some 2-Thioxo-imidazolidin-4-one derivatives, including compounds structurally related to methyl [3-(4-chlorophenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate, and evaluated their antimicrobial activity. These compounds were synthesized through cyclization processes and characterized using IR, 1H NMR, and elemental analysis techniques (A. Nasser et al., 2010).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of derivatives related to this compound. For instance, derivatives have been evaluated for their growth inhibitory activity against various microbes, including E. coli, S. aureus, and Salmonella typhi, demonstrating the compound's potential as a basis for developing new antimicrobial agents (N. Desai et al., 2001).
Anticancer and Antiangiogenic Effects
The compound and its derivatives have shown promising anticancer and antiangiogenic effects in preclinical studies. A notable study synthesized novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and tumor-induced angiogenesis in a mouse model. These compounds significantly reduced tumor volume and cell number, increasing the lifespan of tumor-bearing mice. This research highlights the potential therapeutic applications of these derivatives in cancer treatment (S. Chandrappa et al., 2010).
Aldose Reductase Inhibition
The compound has also been investigated for its potential in treating diabetic complications through aldose reductase inhibition. A study on iminothiazolidin-4-one acetate derivatives, related to the compound , evaluated their inhibitory effects on aldose reductase, a key enzyme involved in diabetic complications. These derivatives showed significant inhibitory activity, suggesting their potential as novel therapeutic agents for managing diabetic complications (Sher Ali et al., 2012).
Propiedades
IUPAC Name |
methyl 2-[(5Z)-3-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-23-15(21)10-19-14(9-13-3-2-8-24-13)16(22)20(17(19)25)12-6-4-11(18)5-7-12/h2-9H,10H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJQFFVRACGNJX-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CC2=CC=CO2)C(=O)N(C1=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1/C(=C\C2=CC=CO2)/C(=O)N(C1=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)
![6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4629851.png)
![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)
![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)
![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4629869.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4629873.png)
![4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4629883.png)
![2-{4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4629904.png)
![4-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4629909.png)
![N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea](/img/structure/B4629910.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4629916.png)
